molecular formula C18H14N4O5S B3512118 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide CAS No. 89565-46-8

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3512118
CAS No.: 89565-46-8
M. Wt: 398.4 g/mol
InChI Key: MMGZUUOXWSJERU-UHFFFAOYSA-N
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Description

3-Nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative featuring:

  • A 3-nitrobenzoyl core.
  • A sulfamoyl linker at the para-position of the benzamide.
  • A pyridin-2-yl group attached to the sulfamoyl moiety.

Its structural motifs are commonly associated with antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-18(13-4-3-5-15(12-13)22(24)25)20-14-7-9-16(10-8-14)28(26,27)21-17-6-1-2-11-19-17/h1-12H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGZUUOXWSJERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361604
Record name 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-46-8
Record name 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, including nitration, sulfonation, and amide formation. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group. Finally, the amide bond is formed by reacting the sulfonated intermediate with an appropriate amine .

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and the sulfamoyl group play crucial roles in its binding to enzymes or receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

a. Heterocyclic Modifications

  • 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 89565-47-9) :
    • Replaces pyridin-2-yl with thiazol-2-yl .
    • Thiazole’s sulfur atom enhances antimicrobial activity via increased electrophilicity.
    • Lower logP compared to pyridine analogs suggests improved solubility .
  • N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide (300812-68-4) :
    • Incorporates a methyl-oxazole group.
    • Oxazole’s electron-rich nature may improve metabolic stability but reduce binding affinity to hydrophobic targets .

b. Aliphatic vs. Aromatic Linkers

  • 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Uses an ethyl chain instead of a direct phenyl linkage.
2.2. Functional Group Replacements

a. Nitro vs. Chloro

  • 3-Chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide: Substitutes nitro with chloro.

b. Nitro vs. Trifluoromethyl

  • 4-Chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide :
    • Adds a trifluoromethyl group and an oxadiazole ring.
    • The CF3 group enhances lipophilicity and bioavailability, while the oxadiazole improves π-π stacking in protein binding .
2.3. Modifications on the Aromatic Core
  • 3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide :

    • Replaces sulfamoyl-pyridine with a piperidinyl group .
    • Increased steric bulk reduces solubility (higher logP) but may enhance membrane permeability for CNS-targeted applications .
  • 4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide: Introduces a selenoyl group. Selenium’s redox activity could impart antioxidant properties, though toxicity risks may limit therapeutic use .

Physical and Chemical Properties

Compound Melting Point (°C) logP Key Functional Groups
Target Compound Not reported ~2.5* Nitro, pyridinylsulfamoyl
3-Chloro analog Not reported ~3.0* Chloro, pyridinylsulfamoyl
Thiazol-2-yl analog Not reported ~1.8* Thiazole, nitro
Piperidinyl analog Not reported ~3.2* Piperidine, nitro

*Estimated based on structural analogs.

Biological Activity

3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a nitro group, a benzamide core, and a pyridinylsulfamoyl substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
  • Molecular Formula : C18H16N4O4S
  • Molecular Weight : 384.41 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity

The biological activity of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has been explored in various studies, focusing on its potential as an enzyme inhibitor and its anticancer properties.

The compound's mechanism of action may involve:

  • Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their function.
  • Cellular Signaling Modulation : The nitro group may participate in redox reactions, influencing cellular signaling pathways.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Case Study 1 : A related compound demonstrated an IC50 value of 10 µM against breast cancer cell lines, indicating potential efficacy in cancer treatment.
  • Case Study 2 : Another analog showed promising results in inhibiting tumor growth in xenograft models, suggesting that structural modifications can enhance biological activity.

Antimicrobial Properties

Research has also suggested that derivatives of this compound may possess antimicrobial properties. For example:

  • Study on Bacterial Inhibition : Compounds with similar functional groups have shown MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating potential use as antibacterial agents.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50/MIC ValueReference
Compound AAnticancer10 µM
Compound BAntibacterial3.125 µg/mL
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamidePotential InhibitorTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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